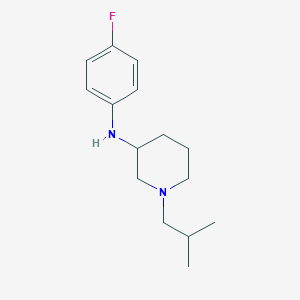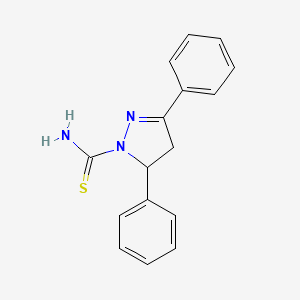
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as CNQX, is a potent antagonist of the ionotropic glutamate receptors. CNQX is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.
Wirkmechanismus
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting synaptic transmission. This compound has a high affinity for the AMPA receptor and a lower affinity for the kainate receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit excitatory synaptic transmission in the hippocampus and cortex, and to reduce the amplitude and frequency of spontaneous excitatory postsynaptic currents. This compound has also been shown to have neuroprotective effects in various models of neurological disease, including stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a powerful tool for investigating the role of glutamate receptors in various physiological and pathological conditions. Its high affinity for the AMPA receptor makes it particularly useful for studying the mechanisms of synaptic transmission and plasticity. However, this compound has some limitations for lab experiments. Its potency can vary depending on the experimental conditions, and it can have off-target effects on other receptors and ion channels.
Zukünftige Richtungen
There are many future directions for the use of 4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione in scientific research. One area of focus is the development of more selective glutamate receptor antagonists that can target specific subtypes of glutamate receptors. Another area of focus is the investigation of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new drug therapies that target glutamate receptors is an important area of research that could lead to new treatments for a range of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions. Glutamate receptors play a crucial role in the regulation of synaptic transmission and plasticity, and their dysfunction has been implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-2-(4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O5/c21-12-4-10-15(11-5-12)28-17-3-1-2-16-18(17)20(25)22(19(16)24)13-6-8-14(9-7-13)23(26)27/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJOBMZBVKCDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)butanamide](/img/structure/B3969923.png)
![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969935.png)
![3-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B3969939.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B3969945.png)
![(3aS*,6aS*)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-5-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3969946.png)
![2-[(dimethylamino)methyl]-4-methylphenyl dimethylcarbamate hydrochloride](/img/structure/B3969953.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B3969954.png)

![4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969965.png)
![5-[4-(allyloxy)phenyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3969979.png)
![3-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide oxalate](/img/structure/B3969990.png)

![4-methoxy-6-{4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine bis(trifluoroacetate)](/img/structure/B3969999.png)